2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine
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Overview
Description
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a benzyl group attached to a tetrahydropyridine ring, further connected to an ethanamine chain
Scientific Research Applications
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals .
Future Directions
There is a study suggesting that SB269652, a negative allosteric modulator for dopamine D2 and D3 receptors, may lead to a new generation of antipsychotic drugs . This could potentially open up new avenues for research into related compounds like “2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine”.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine typically involves the catalytic hydrogenation of precursor compounds. One common method is the hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride over a platinum on carbon (Pt/C) catalyst . The reaction is carried out under specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes, scaled up to meet production demands. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce fully saturated amines.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: This compound has a similar structure but with a methanamine group instead of an ethanamine chain
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: This compound features a hydroxyl group instead of an amine group.
Uniqueness: 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)ethanamine is unique due to its specific ethanamine chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,7H,6,8-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPCPONNXJDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CCN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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